
Fenipentol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fenipentol kann durch Reduktion von 1-Phenylpentan-1-on unter Verwendung von Natriumborhydrid (NaBH₄) als Reduktionsmittel synthetisiert werden. Die Reaktion wird typischerweise in einem Ethanol-Lösungsmittel bei Raumtemperatur durchgeführt. Der Reduktionsprozess wandelt die Ketongruppe in eine Hydroxylgruppe um, was zur Bildung von this compound führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt, um die gewünschte Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fenipentol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu 1-Phenylpentan-1-on oxidiert werden.
Reduktion: Wie bereits erwähnt, wird this compound durch Reduktion von 1-Phenylpentan-1-on synthetisiert.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in saurem Medium.
Reduktion: Natriumborhydrid (NaBH₄) in Ethanol.
Substitution: Verschiedene Nukleophile wie Halogenide oder Amine in Gegenwart eines geeigneten Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: 1-Phenylpentan-1-on.
Reduktion: this compound.
Substitution: Abhängig vom verwendeten Nukleophil werden Produkte wie halogenierte oder aminierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
This compound hat in verschiedenen wissenschaftlichen Forschungsbereichen aufgrund seiner vielfältigen Anwendungen Aufmerksamkeit erregt:
Chemie: Als chiraler Baustein in der organischen Synthese eingesetzt.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Enzymaktivitäten.
Medizin: Untersucht auf seine antiepileptischen Eigenschaften und die potenzielle Verwendung bei der Behandlung von Epilepsie und neuropathischen Schmerzen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität spezifischer Neurotransmitter im Gehirn moduliert, insbesondere Gamma-Aminobuttersäure (GABA). Es wirkt als positiver allosterischer Modulator des GABA-A-Rezeptors und erhöht die Affinität des Rezeptors für GABA. Dies führt zu einem erhöhten Einstrom von Chloridionen und einer Hyperpolarisation des Neurons, wodurch es weniger wahrscheinlich ist, dass es übermäßig feuert. Darüber hinaus hemmt this compound spannungsgesteuerte Natriumkanäle, was die neuronale Erregbarkeit weiter reduziert .
Wissenschaftliche Forschungsanwendungen
Fenipentol has garnered attention in various scientific research fields due to its diverse applications:
Wirkmechanismus
Fenipentol exerts its effects by modulating the activity of specific neurotransmitters in the brain, particularly gamma-Aminobutyric acid (GABA). It acts as a positive allosteric modulator of the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire excessively. Additionally, this compound inhibits voltage-gated sodium channels, further reducing neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Phenyl-1-butanol: Ähnliche Struktur, jedoch mit einer kürzeren Kohlenstoffkette.
1-Phenyl-1-hexanol: Ähnliche Struktur, jedoch mit einer längeren Kohlenstoffkette.
Benzylalkohol: Fehlt die zusätzliche Kohlenstoffkette, die in Fenipentol vorhanden ist.
Einzigartigkeit
Die einzigartige Kombination aus choleretischen und antiepileptischen Eigenschaften von this compound unterscheidet es von anderen ähnlichen Verbindungen. Seine Fähigkeit, die GABAerge Aktivität zu modulieren und Natriumkanäle zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Behandlung von Epilepsie und verwandten Erkrankungen .
Biologische Aktivität
Fenipentol, a compound with the chemical identifier 583-03-9, has garnered attention in the scientific community for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
This compound is primarily recognized as a choleretic agent , which promotes bile secretion from the liver. This property is crucial for enhancing digestion and treating certain liver disorders. Additionally, studies have indicated its potential effects on metabolic processes and interactions with various enzymes within biological systems.
Choleretic Effects
This compound's mode of action involves stimulating the release of hormones such as secretin and gastrin, which are pivotal in regulating pancreatic secretions. This leads to an increased output of pancreatic juice and protein synthesis in experimental models, particularly in rats.
Interaction with GABA Receptors
At a molecular level, this compound acts as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the receptor's affinity for gamma-Aminobutyric acid (GABA), a neurotransmitter that plays a vital role in reducing neuronal excitability. The implications of this mechanism suggest potential applications in treating neurological disorders.
Pharmacokinetics
This compound is administered orally and exhibits significant bioavailability. Its pharmacokinetic profile indicates effective absorption and distribution within biological systems, allowing it to exert its effects on various cellular processes.
Experimental Studies
Several studies have explored this compound's biological activity:
- Choleretic Activity : In animal models, this compound significantly increased bile flow and enhanced digestive enzyme secretion, demonstrating its utility in liver function enhancement.
- Neuropharmacological Effects : Research has shown that this compound can modulate neurotransmitter levels, particularly in conditions characterized by altered GABAergic signaling. This suggests potential therapeutic roles in epilepsy and anxiety disorders.
Comparative Studies
A comparative analysis was conducted to evaluate this compound against other choleretic agents. The results indicated that while this compound effectively promotes bile secretion, it may offer additional benefits through its neuroactive properties, setting it apart from traditional agents used solely for digestive purposes.
Data Tables
Study Focus | Model Used | Key Findings |
---|---|---|
Choleretic Activity | Rat model | Increased bile flow; enhanced pancreatic secretions |
Neuropharmacological | In vitro neuronal cultures | Modulated GABA levels; reduced neuronal excitability |
Metabolic Interactions | Various enzyme assays | Interacted with hepatic enzymes; influenced metabolism |
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Fenipentol, and how can researchers design experiments to validate these mechanisms?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: In vitro cell lines or animal models (e.g., murine hepatocytes).
- Intervention: this compound administration at varying concentrations.
- Comparison: Control groups treated with placebo or analogous compounds.
- Outcome: Quantify biomarkers (e.g., enzyme activity via spectrophotometry) or transcriptional changes (RNA-seq).
- Time: Acute (24–72 hours) vs. chronic (≥7 days) exposure.
- Validate mechanisms using dose-response assays and knockout models to isolate target pathways .
Q. What experimental protocols are recommended for assessing this compound’s efficacy in preclinical models?
- Methodological Answer :
- In vitro : Use high-throughput screening (HTS) to evaluate IC₅₀/EC₅₀ values. Include positive/negative controls and triplicate replicates to minimize batch effects.
- In vivo : Apply randomized block designs to account for biological variability. Monitor pharmacokinetics (e.g., plasma half-life via LC-MS) and toxicity (histopathology, serum ALT/AST levels).
- Reference standardized guidelines for compound characterization (e.g., purity ≥95% via HPLC) and ethical approvals for animal studies .
Q. How can researchers formulate a focused research question on this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible: Use computational tools (e.g., molecular docking) to predict binding affinities.
- Novel: Compare this compound’s SAR with understudied analogs.
- Relevant: Link findings to therapeutic gaps (e.g., drug resistance in target diseases).
- Example: “How do substituent modifications at the C3 position of this compound affect its inhibition of cytochrome P450 isoforms?” .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis:
- Data Extraction: Tabulate variables (e.g., bioavailability, clearance) and study conditions (species, dosage).
- Bias Assessment: Use tools like ROB-2 for risk of bias evaluation.
- Sensitivity Analysis: Stratify by administration route (oral vs. IV) or formulation (nanoparticles vs. free compound).
- Report discrepancies using PRISMA guidelines and propose validation experiments (e.g., cross-laboratory reproducibility trials) .
Q. What methodologies are optimal for integrating multi-omics data to elucidate this compound’s systemic effects?
- Methodological Answer :
- Experimental Design : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) in treated vs. untreated models.
- Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to identify convergent pathways.
- Validation : Apply CRISPR-Cas9 to silence candidate genes and assess phenotypic rescue.
- Example: “Does this compound-induced lipid accumulation in hepatocytes correlate with PPARγ activation, and how does this intersect with mitochondrial dysfunction markers?” .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Model Selection : Use a four-parameter logistic (4PL) curve for sigmoidal data or Bayesian hierarchical models for heterogeneous datasets.
- Outlier Management : Apply Grubbs’ test or robust regression (e.g., RANSAC).
- Software : Implement in R (drc package) or Python (SciPy).
- Report 95% confidence intervals and goodness-of-fit metrics (e.g., R², AIC) .
Q. How can researchers employ machine learning to predict this compound’s off-target interactions?
- Methodological Answer :
- Data Curation : Compile a database of this compound’s known targets (ChEMBL, PubChem) and physicochemical properties (logP, polar surface area).
- Model Training : Use graph neural networks (GNNs) or random forests to predict binding affinities.
- Validation : Perform in vitro binding assays (SPR, ITC) for top-predicted targets.
- Address overfitting via k-fold cross-validation .
Q. Data Presentation and Reproducibility
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Documentation : Provide step-by-step synthesis details (catalysts, temperatures, yields) in supplementary materials.
- Quality Control : Include NMR, HRMS, and chromatographic purity data for all batches.
- Collaborative Validation : Share protocols via platforms like Protocols.io and invite third-party replication .
Table 1 : Key Parameters for this compound Synthesis Reproducibility
Parameter | Specification | Validation Method |
---|---|---|
Purity | ≥95% (HPLC) | Area-under-curve (AUC) |
Solvent Residuals | ≤0.1% (ICH guidelines) | GC-MS |
Crystal Polymorphism | Consistent with reference standards | XRD |
Eigenschaften
IUPAC Name |
1-phenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046818 | |
Record name | Fenipentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-03-9 | |
Record name | 1-Phenyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenipentol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | fenipentol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, .alpha.-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenipentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenipentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENIPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.